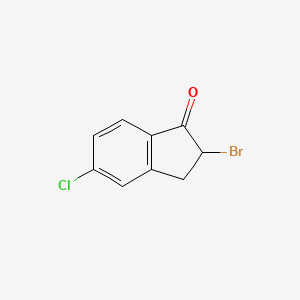

2-Bromo-5-chloroindan-1-one

描述

2-Bromo-5-chloroindan-1-one is a halogenated indanone derivative characterized by a bicyclic aromatic structure with bromine and chlorine substituents at positions 2 and 5, respectively. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in pharmaceutical chemistry. Its bromine atom at the 2-position enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the chlorine at position 5 contributes to steric and electronic modulation of the aromatic system. Evidence from patent literature highlights its role in synthesizing sulfonamide and sulfone derivatives with anorectic (appetite-suppressing) properties .

属性

分子式 |

C9H6BrClO |

|---|---|

分子量 |

245.50 g/mol |

IUPAC 名称 |

2-bromo-5-chloro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2 |

InChI 键 |

XNTGHLJYUJLXQE-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(=O)C2=C1C=C(C=C2)Cl)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 2-bromo-5-chloroindan-1-one can be contextualized by comparing it to analogous indanone derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity

- This compound vs. 5-Chloroindan-1-one: The absence of bromine in 5-chloroindan-1-one reduces its utility in nucleophilic substitution reactions. For example, this compound reacts efficiently with thiobenzamide derivatives to form thiazole-fused indenones (e.g., in Example 1 of ), whereas 5-chloroindan-1-one lacks the bromine necessary for such transformations .

This compound vs. 5-Chloro-2-methylsulfanylindan-1-one :

Replacing bromine with a methylsulfanyl group (as in ) significantly alters reactivity. The methylsulfanyl derivative is synthesized via a nucleophilic substitution of this compound with sodium thiomethoxide, yielding a compound with reduced electrophilicity but enhanced stability (melting point: 90°C) .

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Key Reactivity |

|---|---|---|---|

| This compound | Br (C2), Cl (C5) | Not reported | High electrophilicity; versatile intermediate |

| 5-Chloroindan-1-one | Cl (C5) | Not reported | Limited substitution reactivity |

| 5-Chloro-2-methylsulfanylindan-1-one | SCH₃ (C2), Cl (C5) | 90 | Stable; used in further sulfonation reactions |

| 4-Chloro-N-[4-(6-chloro-3a-hydroxy-8,8a-dihydro-3aH-indeno[1,2-d]thiazol-2-yl)phenyl]benzenesulfonamide | Complex sulfonamide | 116 | Bioactive (anorectic action) |

Data sourced from Examples 1–2 () and .

Key Research Findings

Reactivity Hierarchy : Bromine at C2 confers superior leaving-group capacity compared to methylsulfanyl or hydrogen, enabling diverse functionalization.

Biological Activity: Derivatives of this compound, such as sulfonamides, demonstrate significant anorectic effects in preclinical studies, with efficacy linked to the indenothiazole core .

Stability Trade-offs : Methylsulfanyl-substituted analogs exhibit higher thermal stability (e.g., melting point 90°C) but require additional steps for bioactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。